molecular formula C7H8BrN3 B11716787 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B11716787
M. Wt: 214.06 g/mol
InChI Key: YPNDAAQMPSJWFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 5-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-diaminopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used in the presence of a polar aprotic solvent like DMF.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group to a carboxylic acid.

Major Products:

  • Substituted pyrazoles
  • Amines (from nitrile reduction)
  • Carboxylic acids (from nitrile oxidation)

Scientific Research Applications

4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The bromine and nitrile groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The isopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-3-tert-butyl-1H-pyrazole

Comparison: 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of both a nitrile group and an isopropyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YPNDAAQMPSJWFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)C#N

Origin of Product

United States

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